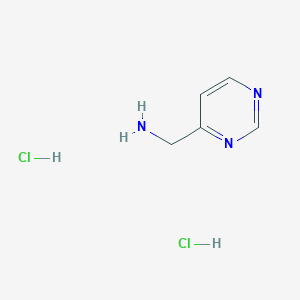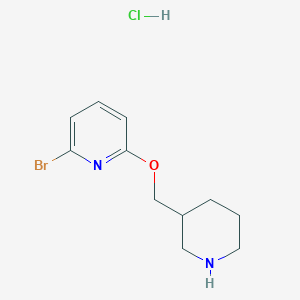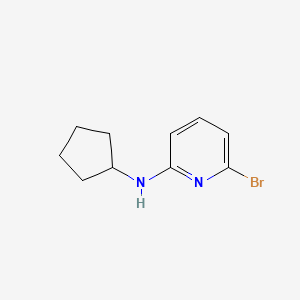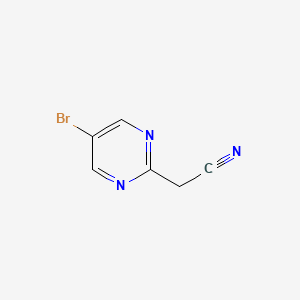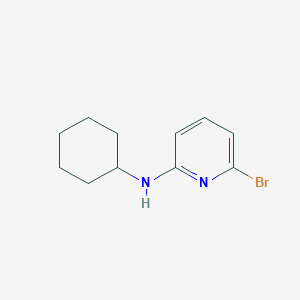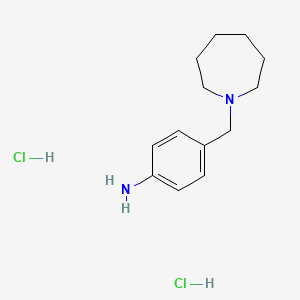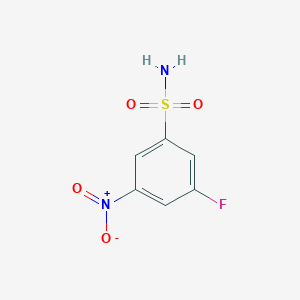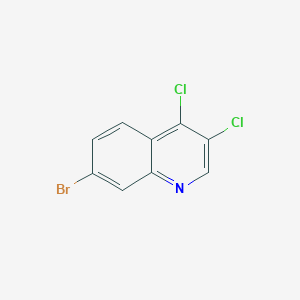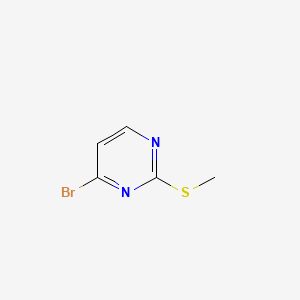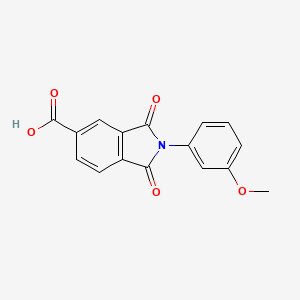![molecular formula C8H5ClN2O B1371808 4-氯-1H-吡咯并[2,3-b]吡啶-5-甲醛 CAS No. 958230-19-8](/img/structure/B1371808.png)
4-氯-1H-吡咯并[2,3-b]吡啶-5-甲醛
描述
4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde is a heterocyclic compound . It has the empirical formula C8H5ClN2O and a molecular weight of 180.59 . The compound is solid in form .
Molecular Structure Analysis
The experimental charge density distribution in 4-chloro-1H-pyrrolo[2,3-b]pyridine has been carried out using high-resolution X-ray diffraction data . The topology of the bonding scheme within the molecule has been investigated . The covalent nature of N–C and C–C bonds in the pyrrolopyridine skeleton of the molecule has been established .Physical And Chemical Properties Analysis
4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde is a solid compound . It has a molecular weight of 180.59 g/mol . The compound has a topological polar surface area of 52.5 Ų . It has a complexity of 222 .科学研究应用
Synthesis of Heterocyclic Compounds
4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde is utilized in the synthesis of various heterocyclic compounds. For example, the compound has been used in the preparation of pyrazolo[3,4-d]pyrrolo[2,3-b]pyridine derivatives through oxidation processes. These derivatives are formed via intramolecular 1,3-dipolar cycloaddition, yielding tricyclic heterocycles in good yields (El-Nabi, 2004).
Development of Chalcone Analogues and Dipyrazolopyridines
The compound is instrumental in the synthesis of novel carbaldehydes, which are further used to create chalcone analogues and dipyrazolopyridines. These are synthesized from carbaldehydes treated with acetophenones and hydrazine hydrate (Quiroga et al., 2010).
Catalytic Transformations
In certain studies, derivatives of 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde have been used in acid-catalyzed ring closures and transformations. These processes have yielded various types of cyclic compounds, showcasing the compound’s versatility in catalytic transformations (Bertha et al., 1998).
Sonogashira-Type Reactions
The compound has been a precursor in Sonogashira-type cross-coupling reactions. This involves transforming the compound with various alkynes to produce 1-phenylpyrazolo[4,3-c]pyridines and their oxides, indicating its utility in complex organic synthesis (Vilkauskaitė et al., 2011).
Interaction Studies
Interaction studies involving 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde have led to the discovery of derivatives of pyrrolo[2,3-d]pyrimidine and pyrido[2,3-d]pyrimidine, contributing to the development of potentially biologically active compounds (Zinchenko et al., 2018).
Synthesis of Azaindoles
This compound is used in the synthesis of 7-azaindole derivatives, highlighting its role in creating complex organic structures useful in various fields of chemistry (Figueroa‐Pérez et al., 2006).
Creation of Carboannulated Compounds
It serves as a precursor in the formation of carboannulated and functionalized triazolo[4,5-b]pyridines, further demonstrating its versatility in organic synthesis (Syrota et al., 2020).
安全和危害
属性
IUPAC Name |
4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O/c9-7-5(4-12)3-11-8-6(7)1-2-10-8/h1-4H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVRMXFJXIGCKII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC=C(C(=C21)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60640163 | |
| Record name | 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60640163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde | |
CAS RN |
958230-19-8 | |
| Record name | 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60640163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


